

Technical Guide: (2-Chloro-5-fluoropyridin-3-yl)methanamine

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Compound of Interest

Compound Name: (2-Chloro-5-fluoropyridin-3-yl)methanamine

CAS No.: 870063-53-9

Cat. No.: B1403581

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Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(2-Chloro-5-fluoropyridin-3-yl)methanamine (CAS: 870063-53-9) represents a "privileged scaffold" in modern drug discovery.^[1] It serves as a critical bifunctional building block, offering a primary amine for linker attachment and a 2-chloro-pyridine core primed for cross-coupling reactions.^[1] Its 5-fluoro substituent provides metabolic stability and modulates pKa, making it highly relevant for kinase inhibitor and GPCR ligand design.^[1] This guide details the structural properties, validated synthetic protocols, and strategic reactivity profiles required to utilize this core effectively.

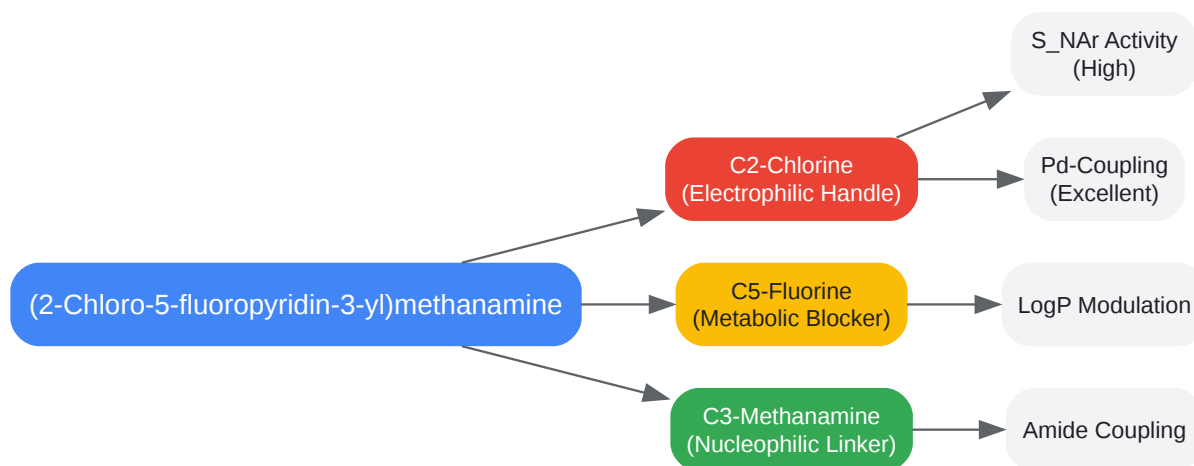
Part 1: Structural Anatomy & Physicochemical Profile^[1]

The utility of this molecule stems from its electronic imbalance.^[1] The pyridine ring is electron-deficient, exacerbated by the electronegative fluorine at C5 and chlorine at C2.^[1] This unique electronic landscape dictates its reactivity.^[1]

Key Structural Features

- C2-Chlorine: Activated for Nucleophilic Aromatic Substitution () and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
- C3-Methanamine: A primary aliphatic amine () that acts as a nucleophilic tether.[1] It is distinct from the aromatic ring, breaking conjugation and allowing for flexible linker design.[1]
- C5-Fluorine: Blocks metabolic oxidation at the susceptible C5 position (a common metabolic soft spot in pyridines) and lowers the basicity of the ring nitrogen.[1]

Figure 1: Electronic Architecture & Functional Logic



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Caption: Functional decomposition of the scaffold showing orthogonal reactivity zones.[1]

Part 2: Synthetic Routes & "Field-Proven" Protocols

The synthesis of **(2-Chloro-5-fluoropyridin-3-yl)methanamine** typically proceeds via the reduction of 2-chloro-5-fluoronicotinonitrile.[1]

Critical Warning: Standard catalytic hydrogenation (e.g.,

, Pd/C) is NOT recommended without strict modification.[1] The C2-Chlorine bond is labile under hydrogenation conditions, leading to hydrodechlorination (yielding 3-aminomethyl-5-fluoropyridine).[1]

Recommended Protocol: Borane-THF Reduction

This method offers the highest chemoselectivity, preserving the C2-Cl bond while quantitatively reducing the nitrile.[1]

Materials:

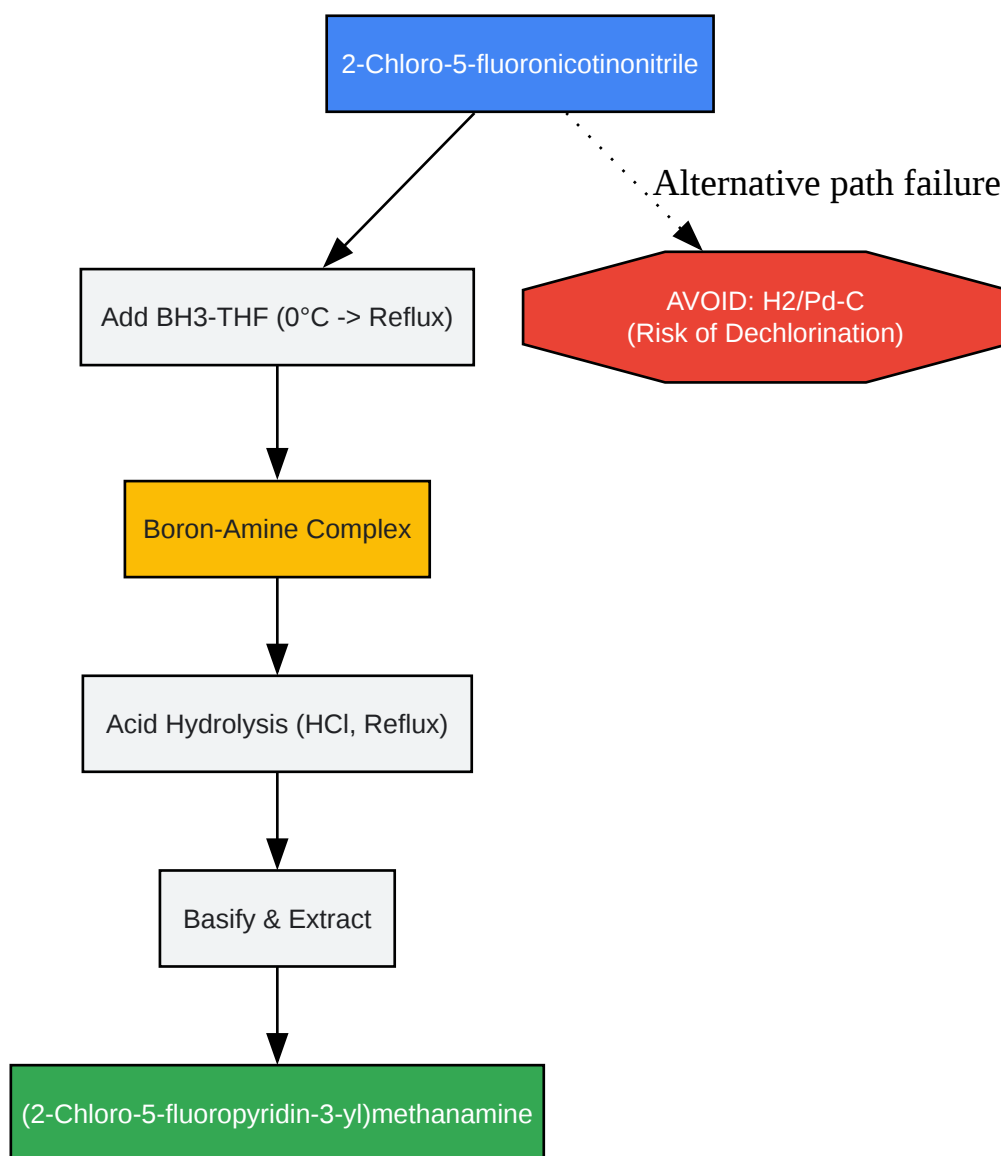
- Precursor: 2-Chloro-5-fluoronicotinonitrile (1.0 eq)[1]
- Reagent: Borane-Tetrahydrofuran complex (), 1.0 M solution (2.5 eq)[1]
- Solvent: Anhydrous THF
- Quench: Methanol (), HCl (conc.)[1][2]

Step-by-Step Methodology:

- Preparation: Charge an oven-dried flask with 2-chloro-5-fluoronicotinonitrile under atmosphere. Dissolve in anhydrous THF (0.2 M concentration).
- Addition: Cool the solution to 0°C. Add dropwise over 30 minutes. The reaction is exothermic; control internal temperature .[1]
- Reflux: Allow to warm to Room Temperature (RT), then heat to mild reflux (65°C) for 2–4 hours. Monitor by LCMS (look for M+1 = 161).[1]
- Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane (gas evolution).

- Acid Hydrolysis: Add conc. HCl (excess) and reflux for 1 hour to break the boron-amine complex.
- Workup: Basify with NaOH (aq) to pH > 10. Extract with DCM.[1] Dry over .[1][2]

Figure 2: Synthetic Workflow (Nitrile Reduction)



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Caption: Optimized reduction pathway avoiding hydrodechlorination.

Part 3: Reactivity & Functionalization Strategy

The power of this scaffold lies in its Orthogonal Reactivity.[1] You can selectively manipulate the amine without disturbing the aryl chloride, and vice versa.[1]

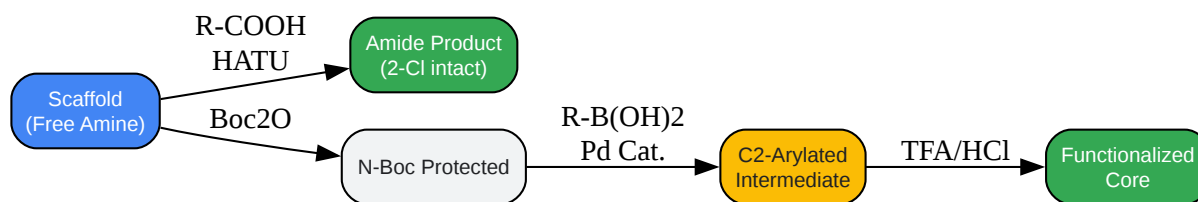
Strategic Sequencing

- Path A: Amine First (Amide Coupling)
 - The primary amine is highly nucleophilic.[1] It can be coupled with carboxylic acids using HATU/DIPEA.[1]
 - Result: A stable amide with the 2-Cl-pyridine intact for later elaboration.[1]
- Path B: Chloride First (Suzuki/Buchwald)[1]
 - Requirement: The amine MUST be protected (e.g., Boc-protection) to prevent catalyst poisoning or side reactions.[1]
 - Sequence: Boc-protection
Suzuki Coupling (at C2)
Boc-deprotection.[1]

Data: Reactivity Comparison

Position	Functionality	Primary Reaction Type	Reagents of Choice
C2	Aryl Chloride	Cross-Coupling /	, Boronic Acids / Amines, Heat
C3	Alkyl Amine	Amide Coupling / Reductive Amination	HATU, R-COOH / STAB, Aldehydes
C5	Aryl Fluoride	Activation / Stability	(Generally inert to standard coupling)

Figure 3: Divergent Reactivity Map



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Caption: Decision tree for functionalizing the C3-amine vs. the C2-chloride.

Part 4: Medicinal Chemistry Applications

This specific isomer is a bioisostere for substituted benzylamines but with significantly improved physicochemical properties.[1]

- Kinase Inhibition: The pyridine nitrogen (N1) can act as a hydrogen bond acceptor in the hinge region of kinases.[1] The C3-amine extends into the solvent front or ribose pocket.[1]
 - Example: Used in the synthesis of c-Met and SHP2 inhibitors where the 2-position requires a specific heteroaryl group introduced via Suzuki coupling [1].[1]
- Lipophilicity Modulation: The C5-Fluorine reduces compared to the des-fluoro analog, improving solubility and reducing plasma protein binding (PPB).[1]
- Metabolic Stability: The C5 position of pyridine is prone to oxidative metabolism by CYP450s.[1] Fluorination blocks this site, extending half-life ([1]

References

- PubChem.Compound Summary: **(2-Chloro-5-fluoropyridin-3-yl)methanamine**. National Library of Medicine.[1] Available at: [\[Link\]](#)[1]

- World Intellectual Property Organization (WIPO). Patent WO2010012708: Pyridine Derivatives as Kinase Inhibitors.[1] (Contextual reference for scaffold application in kinase drug discovery).

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Sources

- [1. 2-Chloro-5-fluoropyridin-3-amine | C₅H₄ClFN₂ | CID 44754868 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents \[patents.google.com\]](#)
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